molecular formula C16H20O3 B1521323 3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid CAS No. 1039945-17-9

3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid

Cat. No. B1521323
CAS RN: 1039945-17-9
M. Wt: 260.33 g/mol
InChI Key: XXFBBSJHZMRSHZ-UHFFFAOYSA-N
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Description

3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid, also known as 6-methyl-m-cresol, is a low-molecular-weight organic compound with a wide range of potential applications in research and industry. It is a highly versatile molecule, with a wide range of uses in biochemical and physiological research, as well as in the synthesis of drugs and other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of benzoic acid derivatives, including methods for generating new compounds and understanding their properties. For instance, studies have reported on the synthesis of cyclic dipeptidyl ureas through Ugi reactions, exploring the structural characteristics of these compounds via X-ray diffraction (Sañudo et al., 2006). Another study detailed the synthesis of dichloroisoeverninic acid, highlighting the process of generating this compound from methyl orsellinate in multiple steps (Dornhagen & Scharf, 1985).

Photocyclization and Chemical Reactions

Photocyclization studies of substituted propenoic acids have led to the formation of various compounds, demonstrating the potential of these chemical reactions in creating new molecular structures with potential applications in material science and pharmaceuticals (Tominaga et al., 1996).

Supramolecular and Macromolecular Structures

Research into the hierarchical control of internal superstructure, diameter, and stability of supramolecular and macromolecular columns from monodendritic building blocks shows the versatility of benzoic acid derivatives in material science, particularly in designing and engineering new materials with specific properties (Percec et al., 1998).

Lanthanide Coordination Compounds

Studies on the synthesis and structure of lanthanide coordination compounds using benzoic acid derivatives as ligands reveal insights into how these compounds can be used to manipulate the luminescent properties of materials, which has implications for their use in sensors, displays, and lighting technologies (Sivakumar et al., 2010).

Metabolism and Bioconversion

Investigations into the metabolism of methoxy substituents of benzoic acids by anaerobic bacteria provide understanding of biochemical pathways relevant to environmental chemistry and bioremediation processes. This research highlights the bioconversion mechanisms of methoxylated benzoic acids to hydroxylated derivatives, which is significant for understanding the degradation of organic compounds in natural settings (Deweerd et al., 1988).

properties

IUPAC Name

3-[(6-methylcyclohex-3-en-1-yl)methoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-12-5-2-3-7-15(12)11-19-10-13-6-4-8-14(9-13)16(17)18/h2-4,6,8-9,12,15H,5,7,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBBSJHZMRSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1COCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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